2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13775395
Molecular Formula: C11H19BO2
Molecular Weight: 194.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19BO2 |
|---|---|
| Molecular Weight | 194.08 g/mol |
| IUPAC Name | 2-(1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C11H19BO2/c1-9(2)10(3,4)14-12(13-9)11-5-8(6-11)7-11/h8H,5-7H2,1-4H3 |
| Standard InChI Key | VLUPSUNLCGSYAH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of pinacolboranes, organoboron compounds renowned for their stability and utility in synthetic transformations . Its molecular formula is C₁₁H₁₉BO₂, with a molecular weight of 194.08 g/mol . The IUPAC name, 2-(1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic framework and tetramethyl-substituted dioxaborolane ring .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2152645-07-1 | |
| Molecular Formula | C₁₁H₁₉BO₂ | |
| Molecular Weight | 194.08 g/mol | |
| Synonyms | Bicyclo[1.1.1]pentan-1-ylboronic Acid Pinacol Ester |
The bicyclo[1.1.1]pentane moiety introduces significant steric strain due to its three bridgehead carbons, yet it exhibits unusual stability, making it a valuable bioisostere for aromatic rings in drug design . The dioxaborolane group, a cyclic boronic ester, enhances the compound’s Lewis acidity and reactivity toward nucleophiles .
Synthesis and Manufacturing
Challenges in Synthesis
The high strain of the bicyclo[1.1.1]pentane core complicates functionalization, necessitating mild reaction conditions to prevent ring-opening or decomposition. Palladium-catalyzed cross-coupling reactions, commonly used for boronic esters, must be carefully optimized to accommodate steric hindrance .
Physicochemical Properties and Reactivity
Stability and Thermal Behavior
The dioxaborolane ring confers hydrolytic stability compared to acyclic boronic esters, though prolonged exposure to moisture may lead to gradual hydrolysis to the corresponding boronic acid . Thermal gravimetric analysis (TGA) data, though unavailable in public sources, would likely show decomposition above 150°C, consistent with similar organoboron compounds.
Reactivity Profile
The boron center in 2-{bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in key transformations:
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Suzuki-Miyaura Coupling: The boronic ester undergoes transmetalation with palladium catalysts, enabling carbon-carbon bond formation with aryl halides .
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Oxidation: Treatment with hydrogen peroxide () or sodium periodate () yields bicyclo[1.1.1]pentan-1-ylboronic acid .
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Nucleophilic Substitution: The boron center reacts with amines or alcohols under basic conditions, forming secondary or tertiary amines/ethers .
Applications in Scientific Research
Medicinal Chemistry
The bicyclo[1.1.1]pentane unit serves as a rigid, three-dimensional bioisostere for para-substituted benzene rings, improving pharmacokinetic properties in drug candidates . For instance, replacing a phenyl group with this moiety can enhance metabolic stability and reduce off-target interactions.
Materials Science
In polymer chemistry, the compound acts as a cross-linking agent or initiator in boron-containing resins. Its stability under radical polymerization conditions makes it suitable for high-performance adhesives and coatings .
Boron Neutron Capture Therapy (BNCT)
While direct evidence for this application is absent in cited sources, boron-rich compounds are often investigated for BNCT due to their ability to capture thermal neutrons, releasing cytotoxic particles. The bicyclo[1.1.1]pentane scaffold could improve tumor targeting compared to linear boron agents .
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